Bis(perfluorohexyl)phosphinicAcid
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Overview
Description
Bis(perfluorohexyl)phosphinic Acid: is a polyfluoroalkyl phosphoric acid with the molecular formula C12HF26O2P and a molecular weight of 702.07 g/mol . It is known for its high thermal stability and resistance to chemical reactions, making it a valuable compound in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(perfluorohexyl)phosphinic Acid can be synthesized through the reaction of perfluorohexyl iodide with phosphorus trichloride, followed by hydrolysis . The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, Bis(perfluorohexyl)phosphinic Acid is produced using advanced chemical synthesis techniques that involve the reaction of perfluoroalkyl iodides with phosphorus compounds . The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities .
Chemical Reactions Analysis
Types of Reactions: Bis(perfluorohexyl)phosphinic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluoroalkyl phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the perfluoroalkyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed:
Oxidation: Perfluoroalkyl phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinic acids.
Scientific Research Applications
Chemistry: Bis(perfluorohexyl)phosphinic Acid is used as a reagent in organic synthesis and as a catalyst in various chemical reactions . Its unique properties make it valuable in the development of new materials and chemical processes .
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological molecules . It is also used in the development of bioactive compounds and pharmaceuticals .
Medicine: The compound’s stability and reactivity make it a candidate for drug development and delivery systems . It is being explored for its potential use in targeted drug delivery and as a component in medical imaging agents .
Industry: Bis(perfluorohexyl)phosphinic Acid is used in the production of high-performance materials, including coatings, lubricants, and surfactants . Its resistance to harsh chemical environments makes it ideal for use in industrial applications .
Mechanism of Action
The mechanism by which Bis(perfluorohexyl)phosphinic Acid exerts its effects involves its interaction with various molecular targets and pathways . The compound can act as a ligand, binding to specific receptors and enzymes, thereby modulating their activity . Its perfluoroalkyl groups contribute to its high affinity for hydrophobic targets, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Bis(perfluorooctyl)phosphinic Acid: Similar in structure but with longer perfluoroalkyl chains.
Perfluoroalkyl Phosphonic Acids: Differ in the oxidation state of phosphorus and the presence of additional functional groups.
Uniqueness: Bis(perfluorohexyl)phosphinic Acid is unique due to its specific chain length and the balance between hydrophobicity and reactivity . This makes it particularly suitable for applications requiring high thermal stability and resistance to chemical degradation .
Properties
Molecular Formula |
C36H39N4NaO12S |
---|---|
Molecular Weight |
782.8 g/mol |
IUPAC Name |
sodium;2,2-dideuterio-3-[7,12,17-tris(2-carboxy-2,2-dideuterioethyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;hydrogen sulfate |
InChI |
InChI=1S/C36H38N4O8.Na.H2O4S/c1-17-21(5-9-33(41)42)29-14-26-19(3)23(7-11-35(45)46)31(39-26)16-28-20(4)24(8-12-36(47)48)32(40-28)15-27-18(2)22(6-10-34(43)44)30(38-27)13-25(17)37-29;;1-5(2,3)4/h13-16,37-38H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48);;(H2,1,2,3,4)/q;+1;/p-1/i9D2,10D2,11D2,12D2;; |
InChI Key |
BXOHJORZAFFADE-OSNULJQWSA-M |
Isomeric SMILES |
[2H]C([2H])(CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CC([2H])([2H])C(=O)O)C)CC([2H])([2H])C(=O)O)C)CC([2H])([2H])C(=O)O)C)C(=O)O.OS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CCC(=O)O)C)C(=C4C)CCC(=O)O)C(=C3C)CCC(=O)O)CCC(=O)O.OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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